N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-16-13(3-2-8-17-16)15(20)19-10-11-4-7-14(18-9-11)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGUNNQUDADYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of advanced analytical techniques like NMR and mass spectrometry ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares functional motifs with several classes of bioactive molecules. Key comparisons include:

Key Observations :
- Pyridine vs. Benzimidazole/Thienopyridine Cores: The target compound’s pyridine rings may confer distinct electronic properties compared to benzimidazole (B1) or thienopyridine (LY2033298) cores.
- Substituent Impact : The cyclopropyl group at the pyridine 6-position introduces steric bulk and metabolic stability, contrasting with LY2033298’s chloro and thiophene substituents, which may enhance electrophilic reactivity .
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide is a compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyridine ring, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of the methoxy group at the 2-position and the carboxamide functionality contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O2 |
| Molecular Weight | 273.31 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator, potentially influencing pathways related to:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : It may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Early investigations have shown promise in inhibiting cancer cell proliferation in vitro.
Research Findings
Recent studies have focused on elucidating the compound's biological effects through various assays and models:
- In Vitro Studies :
- The compound demonstrated significant inhibitory activity against several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. For instance, an IC50 value of 1.4 μM was reported against MDA-MB-231 cells, indicating potent anticancer activity compared to standard drugs like sorafenib (IC50 = 5.2 μM) .
- Mechanistic Studies :
- Mechanistic investigations revealed that this compound may exert its effects by modulating calcium channels, which are crucial in numerous physiological processes .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Case Study 1: Anticancer Activity : A study involving the treatment of MDA-MB-231 cells with varying concentrations of the compound showed dose-dependent inhibition of cell growth, suggesting its potential as a lead candidate for breast cancer therapy.
- Case Study 2: Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, indicating its efficacy in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

